REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].[Cl-].[NH4+].[CH3:7][C:8]([CH3:13])([CH3:12])[CH:9]1[O:11][CH2:10]1>CO.O>[N:1]([CH2:10][CH:9]([OH:11])[C:8]([CH3:13])([CH3:12])[CH3:7])=[N+:2]=[N-:3] |f:0.1,2.3,5.6|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
4.26 mL
|
Type
|
reactant
|
Smiles
|
CC(C1CO1)(C)C
|
Name
|
|
Quantity
|
315 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Name
|
ice water
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 7 hours
|
Duration
|
7 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics are dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC(C(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |